molecular formula C11H24N2O4S2 B6630451 1-(3,3-Dimethylbutylsulfonyl)piperidine-3-sulfonamide

1-(3,3-Dimethylbutylsulfonyl)piperidine-3-sulfonamide

Cat. No.: B6630451
M. Wt: 312.5 g/mol
InChI Key: KJQDYBAGMXVPPE-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutylsulfonyl)piperidine-3-sulfonamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutylsulfonyl)piperidine-3-sulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the 3,3-Dimethylbutyl Group: This step involves the alkylation of the piperidine ring with 3,3-dimethylbutyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutylsulfonyl)piperidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(3,3-Dimethylbutylsulfonyl)piperidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutylsulfonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Dimethylbutylsulfonyl)piperidine-4-sulfonamide: Similar structure but with the sulfonyl group attached to a different position on the piperidine ring.

    1-(3,3-Dimethylbutylsulfonyl)pyrrolidine-3-sulfonamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-(3,3-Dimethylbutylsulfonyl)piperidine-3-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3,3-dimethylbutyl group provides steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

1-(3,3-dimethylbutylsulfonyl)piperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O4S2/c1-11(2,3)6-8-18(14,15)13-7-4-5-10(9-13)19(12,16)17/h10H,4-9H2,1-3H3,(H2,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQDYBAGMXVPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCS(=O)(=O)N1CCCC(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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